N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide
Description
N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide is a complex organic compound that features a benzofuran moiety, a phenyl group, and an oxazinane ring
Properties
IUPAC Name |
N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-10-1-2-11-25-22)21-14-15-3-5-16(6-4-15)17-7-8-19-18(13-17)9-12-24-19/h3-8,13H,1-2,9-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOXWKLNCYACLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NCC2=CC=C(C=C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Oxazinane Ring: This step involves the reaction of an appropriate amine with an epoxide to form the oxazinane ring.
Final Coupling: The final step involves coupling the benzofuran-phenyl intermediate with the oxazinane carboxamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.
Reduction: The oxazinane ring can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Benzofuranones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]oxazinane-2-carboxamide is unique due to its combination of a benzofuran moiety, a phenyl group, and an oxazinane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
